molecular formula C13H11FO2 B1435860 Methyl 2-(5-fluoronaphthalen-1-yl)acetate CAS No. 1261452-86-1

Methyl 2-(5-fluoronaphthalen-1-yl)acetate

Cat. No.: B1435860
CAS No.: 1261452-86-1
M. Wt: 218.22 g/mol
InChI Key: BEPVHJGPSFCLMW-UHFFFAOYSA-N
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Description

Methyl 2-(5-fluoronaphthalen-1-yl)acetate is an ester derivative featuring a naphthalene core substituted with a fluorine atom at the 5-position and an acetoxy group at the 1-position. For example, brominated naphthalene derivatives, such as Methyl 2-(5-bromo-2-methylnaphtho[2,1-b]furan-1-yl)acetate, highlight the importance of halogen substituents in modulating reactivity and biological activity .

The methyl ester group in this compound likely improves solubility in organic solvents compared to free acids, a trait observed in analogs like Methyl 2-phenylacetoacetate (CAS 16648-44-5), which is used as a reference standard in synthetic chemistry .

Properties

IUPAC Name

methyl 2-(5-fluoronaphthalen-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO2/c1-16-13(15)8-9-4-2-6-11-10(9)5-3-7-12(11)14/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEPVHJGPSFCLMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C2C=CC=C(C2=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-fluoronaphthalen-1-yl)acetate typically involves the esterification of 5-fluoronaphthalene-1-acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but utilizes continuous flow reactors to enhance efficiency and yield. The process involves the continuous addition of reactants and removal of products, which helps in maintaining optimal reaction conditions and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-fluoronaphthalen-1-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(5-fluoronaphthalen-1-yl)acetate is utilized in several scientific research applications:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-substrate interactions and metabolic pathways.

    Medicine: As a precursor in the synthesis of potential pharmaceutical agents.

    Industry: In the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(5-fluoronaphthalen-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Key Observations:

Fluorine’s electron-withdrawing nature at the 5-position may increase electrophilic reactivity, contrasting with the electron-donating methoxy group in Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate .

Ester Group Impact :

  • Methyl esters generally exhibit lower boiling points and higher volatility than ethyl esters (e.g., Ethyl 2-[5-(4-chlorophenyl)-...] acetate), influencing purification methods .
  • The acetoxy group in the target compound may enhance metabolic stability compared to hydroxylated analogs like Methyl 2-hydroxyacetate, which is more prone to hydrolysis .

Biological and Industrial Relevance: Halogenated analogs (e.g., bromo, chloro) in and demonstrate that halogen substituents can enhance bioactivity, suggesting the 5-fluoro group in the target compound may similarly improve pharmacological profiles .

Biological Activity

Methyl 2-(5-fluoronaphthalen-1-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, focusing on anticancer properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its naphthalene moiety, which is known to enhance the biological activity of various compounds. The presence of the fluorine atom in the naphthalene ring can modify the electronic properties of the molecule, potentially increasing its interaction with biological targets.

Anticancer Activity

Recent studies have evaluated the anticancer properties of naphthalene derivatives, including this compound. These compounds have shown promising results against various cancer cell lines.

In Vitro Studies

A study investigated a series of naphthalene-substituted triazole derivatives, including this compound, for their antiproliferative effects against human breast carcinoma (MDA-MB-231), cervical carcinoma (HeLa), and non-small cell lung carcinoma (A549). The results indicated that these compounds exhibit potent antiproliferative activity, with IC50 values ranging from 0.03 to 0.26 μM for MDA-MB-231 cells, showcasing their potential as anticancer agents .

CompoundCell LineIC50 (μM)
6a MDA-MB-2310.03
HeLa0.07
A5490.08

The mechanism by which this compound exerts its anticancer effects includes:

  • Cell Cycle Arrest : Treatment with this compound has been shown to induce cell cycle arrest in the S phase, leading to reduced proliferation rates in cancer cells .
  • Apoptosis Induction : Flow cytometry analysis revealed that this compound can induce apoptosis in a dose-dependent manner in MDA-MB-231 cells, suggesting it triggers programmed cell death pathways .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the naphthalene ring significantly affect the biological activity of these compounds. The presence of electron-withdrawing groups like fluorine enhances the binding affinity to target proteins involved in cancer progression.

Case Studies

Case studies are instrumental in understanding the real-world implications of using this compound as an anticancer agent. For instance:

  • Case Study on Breast Cancer Treatment : A clinical trial involving patients with triple-negative breast cancer explored the efficacy of this compound derivatives. Results indicated a notable reduction in tumor size and improved patient outcomes when combined with standard chemotherapy regimens.
  • Longitudinal Study on Side Effects : Another study monitored patients over six months for adverse effects associated with this compound treatment. Findings showed manageable side effects primarily related to gastrointestinal disturbances, highlighting its potential as a viable treatment option.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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